molecular formula C9H6F2O3 B1395894 Methyl 2,5-difluoro-3-formylbenzoate CAS No. 952480-00-1

Methyl 2,5-difluoro-3-formylbenzoate

Cat. No.: B1395894
CAS No.: 952480-00-1
M. Wt: 200.14 g/mol
InChI Key: NBISMVWFNSDEKW-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6F2O3. It is a derivative of benzoic acid, featuring two fluorine atoms and a formyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-difluoro-3-formylbenzoate typically involves the introduction of fluorine atoms and a formyl group onto a benzoate structure. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be added via a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-difluoro-3-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-3-formylbenzoate and its derivatives often involves interactions with specific molecular targets and pathways. For instance, the fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 2,5-difluoro-3-formylbenzoate is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 2,5-difluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISMVWFNSDEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700950
Record name Methyl 2,5-difluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952480-00-1
Record name Methyl 2,5-difluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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